Cas no 1000574-74-2 (3,5-Difluoro-4-iodophenol)

3,5-ジフルオロ-4-ヨードフェノールは、ハロゲン化フェノール系化合物の一種で、有機合成化学において重要な中間体として利用されます。特に、フッ素とヨウ素の二つのハロゲン原子を有するため、選択的な官能基変換やカップリング反応に適した特性を示します。その高い反応性により、医薬品や農薬、機能性材料の合成において有用な構築ブロックとして活用可能です。また、結晶性が良好で取り扱いが比較的容易である点も特徴です。分子内の極性バランスが調整されているため、さまざまな溶媒への溶解性を有し、反応条件の設計に柔軟性をもたらします。

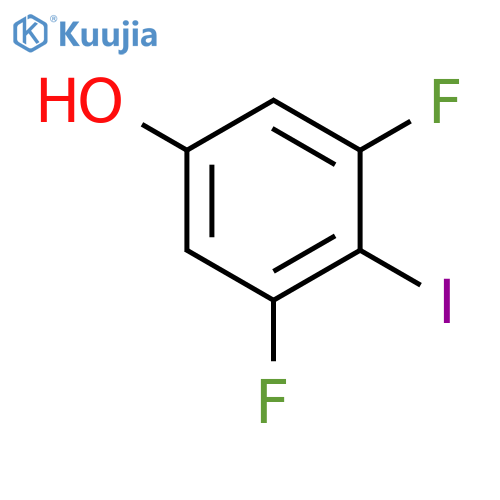

3,5-Difluoro-4-iodophenol structure

商品名:3,5-Difluoro-4-iodophenol

CAS番号:1000574-74-2

MF:C6H3F2IO

メガワット:255.988701105118

MDL:MFCD09955025

CID:1124818

PubChem ID:26599212

3,5-Difluoro-4-iodophenol 化学的及び物理的性質

名前と識別子

-

- 3,5-difluoro-4-iodophenol

- CTK7J8465

- MolPort-002-501-388

- AG-A-48661

- AK151187

- AS04597

- FCH1396638

- Phenol, 3,5-difluoro-4-iodo-

- AKOS016016024

- C71014

- DTXSID30650254

- AS-59310

- DB-330935

- 3,5-Difluoro-4-iodo-phenol

- 1000574-74-2

- SY345922

- MFCD09955025

- SCHEMBL14305507

- A897640

- 3,5-Difluoro-4-iodophenol

-

- MDL: MFCD09955025

- インチ: 1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

- InChIKey: KLSDPJZCUXBUSQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C([H])=C(C([H])=C1F)O[H])F

計算された属性

- せいみつぶんしりょう: 255.91967g/mol

- どういたいしつりょう: 255.91967g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- ゆうかいてん: 103-112℃

- ふってん: 268.3±40.0°C at 760 mmHg

- かんど: Light Sensitive

3,5-Difluoro-4-iodophenol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

3,5-Difluoro-4-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32537-25g |

3,5-Difluoro-4-iodophenol, 98% |

1000574-74-2 | 98% | 25g |

¥5398.00 | 2023-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1014481-5g |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 98% | 5g |

¥3090.00 | 2023-11-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1014481-250mg |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 98% | 250mg |

¥211.00 | 2023-11-22 | |

| Ambeed | A118913-100mg |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 95% | 100mg |

$16.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D659192-20g |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 95% | 20g |

$1425 | 2024-08-03 | |

| Alichem | A019145520-1g |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 95% | 1g |

$400.00 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0998171-5g |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 95% | 5g |

$620 | 2024-08-02 | |

| abcr | AB332049-1 g |

3,5-Difluoro-4-iodophenol, 95%; . |

1000574-74-2 | 95% | 1g |

€295.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D659192-5g |

3,5-Difluoro-4-iodophenol |

1000574-74-2 | 95% | 5g |

$635 | 2024-08-03 | |

| abcr | AB332049-5 g |

3,5-Difluoro-4-iodophenol, 95%; . |

1000574-74-2 | 95% | 5g |

€873.10 | 2023-04-26 |

3,5-Difluoro-4-iodophenol 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1000574-74-2 (3,5-Difluoro-4-iodophenol) 関連製品

- 122927-84-8(3-Fluoro-4-iodophenol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 157047-98-8(Benzomalvin C)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1000574-74-2)3,5-Difluoro-4-iodophenol

清らかである:99%

はかる:5g

価格 ($):328.0